molecular formula C16H25NO2 B291911 N-(2-ethoxyphenyl)-2-ethylhexanamide

N-(2-ethoxyphenyl)-2-ethylhexanamide

Cat. No.: B291911
M. Wt: 263.37 g/mol
InChI Key: KNPIAKMSKBPISK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-ethylhexanamide is a synthetic organic compound characterized by a 2-ethylhexanamide backbone linked to a 2-ethoxyphenyl group via an amide bond. The ethoxy substituent at the ortho position of the phenyl ring and the branched 2-ethylhexanoyl chain contribute to its unique physicochemical properties, including moderate lipophilicity and steric bulk.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H25NO2/c1-4-7-10-13(5-2)16(18)17-14-11-8-9-12-15(14)19-6-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,17,18)

InChI Key

KNPIAKMSKBPISK-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1OCC

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(2-ethoxyphenyl)-2-ethylhexanamide , highlighting their structural variations, synthesis yields, and reported biological activities:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Findings/Applications Reference
This compound 2-ethoxy phenyl, 2-ethylhexanamide C₁₆H₂₅NO₂ 277.38 Not reported Structural analog of enzyme inhibitors
(E)-2-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14) 2-ethoxy phenyl, thiazole-5-carboxamide, methylsulfonyl allyl C₁₇H₁₉N₂O₃S₂ 379.47 58 Antiviral activity against Chikungunya virus
(E)-2-(2-Ethoxyphenyl)-5-methyl-N-(3-(methylsulfonyl)allyl)-1H-imidazole-4-carboxamide (22) 2-ethoxy phenyl, 5-methylimidazole, methylsulfonyl allyl C₁₈H₂₁N₃O₄S 375.44 4 Lower yield due to steric hindrance in Suzuki coupling
N-(4-hydroxyphenyl)-2-ethylhexanamide (precursor to 3.24) 4-hydroxy phenyl, 2-ethylhexanamide C₁₄H₂₁NO₂ 235.33 Not specified Intermediate for anti-organophosphate agents
N-(2-ethylphenyl)-2-ethylhexanamide 2-ethyl phenyl, 2-ethylhexanamide C₁₆H₂₅NO 247.38 Not reported Industrial applications (no bioactivity data)
N-(2-methoxy-5-nitrophenyl)-2-ethylhexanamide 2-methoxy-5-nitro phenyl, 2-ethylhexanamide C₁₅H₂₂N₂O₄ 294.35 Not reported Potential precursor for nitro-aromatic drugs

Key Structural and Functional Insights:

Substituent Position Effects: 2-ethoxyphenyl vs. Thiazole/Imidazole Heterocycles: Compounds like 14 and 22 incorporate heterocyclic rings, which improve binding affinity to viral proteases (e.g., Chikungunya P2 cysteine protease) compared to simple amides .

Synthetic Challenges: The low yield (4%) of 22 underscores the difficulty of Suzuki coupling in sterically congested systems .

Biological Activity Trends: Methylsulfonyl Allyl Moieties: The presence of this group in 14 and 22 correlates with covalent inhibition mechanisms, critical for antiviral activity .

Physicochemical Properties :

  • Lipophilicity (LogP): Branched 2-ethylhexanamide chains increase lipophilicity, favoring membrane permeability. For example, N-(2-ethylphenyl)-2-ethylhexanamide (LogP ~4.5) is more lipophilic than linear-chain analogs .

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